2,3,6-trifluoropyridine-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trifluoropyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO/c7-4-1-3(2-11)5(8)6(9)10-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATSBEOZHQIYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Polyfluorinated Pyridines As Synthetic Scaffolds
Polyfluorinated pyridines are a class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry, agrochemicals, and materials science. The introduction of multiple fluorine atoms onto the pyridine (B92270) ring dramatically alters its physicochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to these molecules.
The pyridine ring itself is a key structural motif in numerous natural products and pharmaceuticals due to its ability to engage in hydrogen bonding and its weak basicity. youtube.comresearchgate.net When fluorinated, the electron-withdrawing nature of the fluorine atoms renders the pyridine ring electron-deficient. This electronic perturbation significantly influences the reactivity of the scaffold, particularly its susceptibility to nucleophilic aromatic substitution (SNA) reactions. youtube.comrsc.orgquimicaorganica.org Unlike many aromatic systems that favor electrophilic substitution, polyfluorinated pyridines readily react with a wide array of nucleophiles at positions ortho and para to the nitrogen atom. youtube.comquimicaorganica.org This predictable reactivity allows for the regioselective introduction of various functional groups, making these compounds highly versatile synthetic intermediates. rsc.org
Furthermore, the incorporation of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, which is of paramount importance in drug discovery. In materials science, the unique properties of fluorinated compounds, such as thermal stability and altered electronic characteristics, make them valuable components in the design of novel polymers and functional materials.
An Overview of Fluorinated Heterocyclic Aldehydes in Organic Synthesis
Heterocyclic aldehydes are fundamental building blocks in organic synthesis, with the aldehyde group serving as a versatile handle for a multitude of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
When the heterocyclic core is fluorinated, the reactivity of the aldehyde group is further modulated. The strong electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by nucleophiles. This heightened reactivity can be harnessed for the synthesis of complex molecular architectures. For instance, fluorinated pyridine (B92270) aldehydes can be crucial precursors for creating Schiff bases, which can act as ligands in coordination chemistry. wikipedia.org
The synthesis of fluorinated heterocyclic aldehydes often involves the formylation of a pre-existing fluorinated heterocycle or the oxidation of a corresponding alcohol or methyl group. wikipedia.orgchemicalbook.com The presence of fluorine atoms can influence the choice of synthetic route and reaction conditions. For example, the synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes required a protection-acylation-deprotection strategy due to the deactivating effect of the aldehyde group on the pyrrole (B145914) ring. researchgate.net
The Position of 2,3,6 Trifluoropyridine 4 Carbaldehyde in Advanced Fluorine Chemistry
De Novo Synthesis Approaches to the Trifluoropyridine Ring System
The construction of the trifluoropyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful strategy to introduce the desired fluorine atoms at specific positions.
Cycloaddition and Annulation Strategies
Cycloaddition reactions provide an efficient means to assemble the pyridine ring. One notable approach is the [2+2+2] cycloaddition of fluorine-containing diynes with nitriles, catalyzed by transition metals. nih.gov While rhodium catalysts have been used, the high cost of this rare metal has prompted the development of more economical alternatives. nih.gov Cobalt-catalyzed cycloadditions, for instance, have emerged as a superior method, offering excellent yields and regioselectivities with an inexpensive and abundant catalyst. nih.gov This strategy is scalable and tolerates a wide range of substrates, including dinitriles, to form dipyridyl structures in a single step. nih.gov
Annulation reactions, which involve the formation of a ring onto a pre-existing structure, also play a crucial role. For example, base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester has been reported for the synthesis of highly functionalized 4-trifluoromethyl pyridazines without the need for heavy metal catalysts. rsc.org While not directly yielding a trifluoropyridine, this method highlights the utility of annulation in constructing fluorinated heterocyclic systems. Another approach involves the [3+2] annulation of in situ formed trifluorodiazoethane with 4-nitroisoxazoles, which proceeds under metal-free, mild conditions. rsc.org
Derivatization from Simpler Fluorinated Pyridine Precursors
An alternative to building the ring from scratch is to start with a simpler, often commercially available, pyridine and introduce the fluorine atoms. A common method is the chlorine-fluorine exchange (Halex) reaction. For instance, 2,3,6-trichloropyridine (B1294687) can be converted to 2,3,6-trifluoropyridine. google.comgoogleapis.com This transformation is typically carried out using fluoride (B91410) salts like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent. google.comgoogleapis.com The use of phase transfer catalysts can enhance the reaction efficiency. google.com Similarly, pentachloropyridine (B147404) can be reacted with potassium fluoride in N-methylpyrrolidone to yield 3,5-dichloro-2,4,6-trifluoropyridine. google.com
The synthesis of trifluoromethylpyridines (TFMPs) often starts from picoline, which undergoes chlorination and subsequent fluorination. nih.gov Both liquid-phase and vapor-phase processes have been developed for these transformations. nih.gov Vapor-phase reactions, in particular, can be advantageous for achieving high yields of specific isomers, such as 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for various agrochemicals. nih.gov
Targeted Formylation Reactions for Pyridine-4-carbaldehyde Formation
Once the trifluoropyridine core is established, the next critical step is the introduction of the carbaldehyde group at the 4-position.
Direct C-H Activation and Functionalization Methods
Direct C-H formylation presents an atom-economical approach to introduce the aldehyde group. While specific examples for 2,3,6-trifluoropyridine are not extensively detailed in the provided search results, the regioselective C3-formylation of 2H-indazoles using Selectfluor and DMSO as the formylating agent under microwave-assisted conditions suggests the potential for similar strategies on highly fluorinated pyridines. thieme-connect.de This method is believed to proceed through a radical pathway. thieme-connect.de
Indirect Conversion from Pre-functionalized Pyridine Derivatives
An indirect yet reliable method involves the conversion of a pre-existing functional group at the 4-position into an aldehyde.
A common and effective strategy is the oxidation of the corresponding primary alcohol, (2,3,6-trifluoropyridin-4-yl)methanol. This precursor can be oxidized to this compound using various oxidizing agents. While the direct synthesis of (2,3,6-trifluoropyridin-4-yl)methanol is not explicitly detailed, the general principle of oxidizing a pyridylmethanol to a pyridinecarbaldehyde is a well-established transformation in organic synthesis.
Reduction of Carboxylic Acid Derivatives
A primary and versatile method for the synthesis of this compound involves the partial reduction of a corresponding carboxylic acid derivative. This approach is favored as it prevents over-reduction to the alcohol, a common side reaction. Two principal strategies are applicable for this transformation, starting from the precursor 2,3,6-trifluoropyridine-4-carboxylic acid.
Diisobutylaluminium Hydride (DIBAL-H) Reduction: The reduction of esters to aldehydes using DIBAL-H at low temperatures is a widely employed method in organic synthesis. adichemistry.commasterorganicchemistry.com The synthesis would first involve the conversion of 2,3,6-trifluoropyridine-4-carboxylic acid to its methyl or ethyl ester. This ester is then treated with a stoichiometric amount of DIBAL-H at a low temperature, typically -78 °C, in an inert solvent like toluene (B28343) or hexane. adichemistry.comorganic-chemistry.orgwikipedia.org The low temperature is crucial to stabilize the intermediate hemiacetal aluminate, which upon aqueous workup, hydrolyzes to yield the desired aldehyde. This method's efficiency stems from the bulky nature of the DIBAL-H reagent, which adds only one hydride equivalent and then forms a stable complex, preventing further reduction. masterorganicchemistry.com
Rosenmund Reduction: An alternative, classic method is the Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride to an aldehyde. wikipedia.org This pathway requires the initial conversion of 2,3,6-trifluoropyridine-4-carboxylic acid to its acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,3,6-trifluoropyridine-4-carbonyl chloride is then subjected to hydrogenation using a specialized catalyst, known as the Rosenmund catalyst. This catalyst consists of palladium supported on barium sulfate (B86663) (Pd/BaSO₄) and is intentionally "poisoned" with a substance like quinoline (B57606) or thiourea. wikipedia.orgjuniperpublishers.com The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde to an alcohol. juniperpublishers.com
Regioselective Introduction of Fluorine Atoms onto the Pyridine Nucleus
The formation of the 2,3,6-trifluoropyridine core is a critical step that dictates the final structure. The regioselective placement of three fluorine atoms on the pyridine ring is most effectively achieved through nucleophilic substitution reactions on a polychlorinated precursor.
Nucleophilic Fluorination Techniques for Trifluoropyridine Systems
The most established industrial and laboratory-scale method for producing polyfluorinated pyridines is through a halogen exchange (Halex) reaction. This process involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt at high temperatures in a polar aprotic solvent. For the synthesis of the 2,3,6-trifluoropyridine core, the starting material is 2,3,6-trichloropyridine. google.comgoogleapis.com
The reaction is typically carried out using spray-dried potassium fluoride (KF) or a mixture of potassium fluoride and cesium fluoride (CsF) in solvents like sulfolane (B150427) or N-methylpyrrolidone (NMP). google.comgoogle.com The addition of CsF or a phase-transfer catalyst (e.g., tetraalkylammonium or phosphonium (B103445) salts) can significantly enhance the reaction rate by increasing the effective concentration of nucleophilic fluoride ions in the solution. google.com The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly electronegative nitrogen atom activates the α-positions (C-2 and C-6) and γ-position (C-4) towards nucleophilic attack. The β-position (C-3) is significantly less reactive, requiring more forcing conditions for substitution. In the case of 2,3,6-trichloropyridine, the exchange of the two α-chlorines at positions 2 and 6 occurs more readily than the exchange of the β-chlorine at position 3.
| Starting Material | Reagents | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 2,3,6-Trichloropyridine | KF/CsF (9:1), Tetra-n-butylphosphonium bromide | Sulfolane | 215 °C | Mixture including 3-Chloro-2,6-difluoropyridine | google.com |
| Pentachloropyridine | Potassium Fluoride (KF) | N-methylpyrrolidone (NMP) | 140-160 °C | 3,5-Dichloro-2,4,6-trifluoropyridine | google.com |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Potassium Fluoride (KF) | Sulfolane | 190-200 °C | 2,3-Difluoro-5-(trifluoromethyl)pyridine | google.com |
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the direct reaction of a C-H bond with an electrophilic fluorine source, such as Selectfluor (F-TEDA-BF₄). While this method is powerful for introducing fluorine into electron-rich aromatic systems or for late-stage C-H functionalization, it is generally not the preferred route for the synthesis of heavily fluorinated pyridines like the 2,3,6-trifluoro derivative from a non-fluorinated precursor. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic attack unless activated by strong electron-donating groups. The direct, regioselective introduction of three separate fluorine atoms onto specific positions of a pyridine ring via an electrophilic pathway would be a low-yielding process with significant challenges in controlling regioselectivity. Nucleophilic methods starting from readily available polychloropyridines are far more efficient and controllable for this purpose.
Control of Regioselectivity in Polyfluorinated Pyridine Synthesis
The ability to control the position of functionalization is paramount in pyridine chemistry. This control is governed by the inherent electronic properties of the pyridine ring and the influence of existing substituents, which can be understood through steric and electronic effects.
Influence of Substituents on Functionalization Patterns
The functionalization pattern of a pyridine ring is heavily dictated by its substituents. In the context of synthesizing this compound, two key regioselective steps must be controlled: the initial fluorination and the subsequent C-4 functionalization.
Fluorination: During the nucleophilic fluorination of 2,3,6-trichloropyridine, the regioselectivity is governed by the activating effect of the ring nitrogen. The α-positions (2 and 6) are the most electron-deficient and thus the most susceptible to nucleophilic attack by fluoride ions. The β-position (3) is the least activated. This inherent reactivity gradient allows for a somewhat stepwise halogen exchange, although forcing conditions are typically used to achieve full substitution to the trifluoro-stage.
C-4 Functionalization: Once the 2,3,6-trifluoropyridine core is formed, the next step is to introduce a functional group at the C-4 position. The most plausible method is a directed ortho-metalation, or in this case, a directed deprotonation. The most acidic proton on the 2,3,6-trifluoropyridine ring is at the C-4 position. This is due to the combined electron-withdrawing inductive effects of the ring nitrogen and the fluorine atoms at C-3 and C-5 (if present, as in tetrafluoropyridine), which stabilize the resulting carbanion. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) would selectively remove the C-4 proton. google.com This creates a lithiated intermediate that can be trapped with an electrophile. Quenching the reaction with solid carbon dioxide (dry ice) would yield 2,3,6-trifluoropyridine-4-carboxylic acid, while quenching with N,N-dimethylformamide (DMF) could potentially yield the target this compound directly.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
Influence of Reaction Conditions on SNAr Pathways
Solvent Effects on Regioselectivity and Reaction Kinetics
The choice of solvent plays a critical role in the kinetics and outcome of SNAr reactions involving polyfluoroarenes. nih.gov Generally, polar aprotic solvents are preferred as they effectively solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity.
For reactions on substrates like this compound, solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are commonly employed. uniatlantico.edu.co These solvents facilitate the dissolution of reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate. nih.gov Studies on similar systems have shown that increasing the polarity and hydrogen-bond accepting ability (basicity) of the solvent can dramatically increase reaction rates. libretexts.orgnih.gov For instance, the rate of SNAr reactions often increases with the solvent's Gutmann's donicity number, highlighting the importance of the solvent's ability to donate electron pairs to stabilize the transition state.
Solvent choice can also influence the regioselectivity of the substitution, particularly when multiple reactive sites are available. While the fluorine atoms at positions 2 and 6 are electronically activated for substitution, steric hindrance from adjacent groups and the nature of the incoming nucleophile can direct the reaction. In some cases, specific solvent-substrate interactions, such as hydrogen bonding, can favor the formation of one isomer over another by organizing the transition state.
Table 1: Common Solvents for SNAr Reactions and Their Relevant Properties
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | General Application in SNAr |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | Excellent for dissolving a wide range of nucleophiles and stabilizing charged intermediates. |
| Dimethylformamide (DMF) | 36.7 | 3.82 | A common choice, offering good solubility and reaction rates. |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Effective polar aprotic solvent, particularly for reactions with anionic nucleophiles. |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | Less polar, may lead to slower reactions but can be useful for specific substrates or to control reactivity. |
Catalytic Enhancements in SNAr Processes
To overcome the inherent activation barriers of SNAr reactions, particularly with less reactive nucleophiles, various catalytic strategies have been developed. These methods can often provide milder reaction conditions and improved yields.
Phase-Transfer Catalysis (PTC): This technique is highly effective when using anionic nucleophiles with limited solubility in organic solvents, such as inorganic fluoride salts for Halex (halogen exchange) processes. Catalysts like quaternary ammonium (B1175870) or phosphonium salts transport the nucleophile from a solid or aqueous phase into the organic phase where the fluoropyridine substrate resides, facilitating the reaction.
Base Catalysis: Strong, non-nucleophilic bases can be used to deprotonate weak nucleophiles (e.g., alcohols, amines), increasing their nucleophilicity and driving the reaction forward. Organic superbases have been shown to catalyze concerted SNAr reactions even on less activated fluoroarenes.
Transition-Metal Catalysis: While SNAr is typically a metal-free process, transition metals can enhance reactivity. For instance, ruthenium complexes can coordinate to the arene ring (forming an η6-arene complex), further withdrawing electron density and activating it towards nucleophilic attack. xmu.edu.cn This approach is particularly useful for functionalizing non-activated or less-activated fluoroarenes.
Reactions Involving the Pyridine-4-carbaldehyde Moiety
The aldehyde group at the C4 position is a key site for synthetic diversification, allowing for the construction of a wide range of more complex molecules through established carbonyl chemistry.
Aldehyde Condensation Reactions
The electrophilic carbon of the carbaldehyde group readily reacts with carbon-based nucleophiles in condensation reactions to form new carbon-carbon bonds.
The Knoevenagel condensation is a highly effective reaction for aldehydes like this compound. wikipedia.org It involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z and Z') in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine. wikipedia.orgorientjchem.org This reaction typically proceeds via nucleophilic addition to the aldehyde followed by dehydration to yield a stable α,β-unsaturated product. wikipedia.org The strong electron-withdrawing nature of the trifluoropyridyl ring likely enhances the electrophilicity of the aldehyde carbon, facilitating this reaction. orientjchem.orgrsc.org
Table 2: Knoevenagel Condensation of this compound
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |
| This compound | Malononitrile | Piperidine | (2,3,6-Trifluoropyridin-4-yl)methylenemalononitrile |
| This compound | Ethyl cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(2,3,6-trifluoropyridin-4-yl)acrylate |
| This compound | Malonic acid (Doebner modification) | Pyridine | 3-(2,3,6-Trifluoropyridin-4-yl)acrylic acid |
The Aldol (B89426) condensation , involving the reaction with an enol or enolate, is also a possible transformation, although self-condensation of the aldehyde is not possible as it lacks α-hydrogens. The reaction would require an external enol or enolate partner.
The carbaldehyde readily undergoes condensation with primary and secondary amines to form imines and enamines, respectively. masterorganicchemistry.comlibretexts.org
Imine Formation: Reaction with a primary amine (R-NH₂), typically under mildly acidic conditions or with a dehydrating agent to remove water, yields an imine (also known as a Schiff base). masterorganicchemistry.comoperachem.comnih.gov The reaction proceeds through a carbinolamine intermediate which then eliminates water. libretexts.org These imines are valuable intermediates for further reactions, such as reduction to secondary amines. masterorganicchemistry.com The formation of fluorinated imines has been demonstrated as a robust synthetic route. nih.gov
Enamine Formation: Reaction with a secondary amine (R₂NH) under similar acid-catalyzed conditions leads to the formation of an enamine. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an iminium ion intermediate. Since this intermediate lacks a proton on the nitrogen to eliminate, a proton is instead removed from the adjacent carbon (if available), leading to the enamine. masterorganicchemistry.comyoutube.com However, as this compound lacks α-hydrogens on the aldehyde itself, enamine formation would depend on the specific reaction pathway and potential rearrangements, but direct formation is not typical. The primary reaction with secondary amines would be the formation of an iminium salt. libretexts.orgmasterorganicchemistry.com
Oxidation and Reduction Chemistry of the Carbaldehyde Group
Standard transformations of the aldehyde group can be applied to this compound to access the corresponding carboxylic acid and alcohol.
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2,3,6-trifluoropyridine-4-carboxylic acid . Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Ag₂O). The resulting fluorinated pyridine carboxylic acid is a valuable building block for pharmaceuticals and agrochemicals.
Reduction: The aldehyde can be selectively reduced to the primary alcohol, (2,3,6-trifluoropyridin-4-yl)methanol . This is typically achieved using hydride reducing agents. organic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this purpose, as it will reduce the aldehyde without affecting the fluorinated aromatic ring. khanacademy.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, followed by an aqueous workup. khanacademy.org
Selective Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2,3,6-trifluoropyridine-4-carboxylic acid. While specific studies on the oxidation of this compound are not extensively documented, the transformation of a closely related compound, 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, to its carboxylic acid derivative has been reported to occur with oxygen. rsc.org This suggests that similar oxidizing agents can be employed for the selective oxidation of this compound.
Common laboratory reagents for the oxidation of aldehydes to carboxylic acids are generally effective. The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent side reactions.
Table 1: Common Reagents for Aldehyde Oxidation
| Oxidizing Agent | Typical Conditions |
| Potassium permanganate (KMnO4) | Basic, aqueous solution, followed by acidification |
| Jones reagent (CrO3 in H2SO4/acetone) | Acetone, 0°C to room temperature |
| Tollens' reagent ([Ag(NH3)2]+) | Aqueous ammonia |
| Pinnick oxidation (NaClO2, 2-methyl-2-butene) | t-BuOH/H2O, room temperature |
Given the electron-deficient nature of the trifluoropyridine ring, milder oxidation conditions are often preferred to avoid potential degradation of the starting material or product. The Pinnick oxidation, for instance, is known for its high functional group tolerance and is a suitable candidate for this transformation.
Controlled Reduction to Alcohol or Methane Derivatives
The aldehyde group of this compound can be selectively reduced to either the corresponding alcohol, (2,3,6-trifluoropyridin-4-yl)methanol, or fully reduced to the methyl group, yielding 2,3,6-trifluoro-4-methylpyridine.
Reduction to Alcohol:
The reduction of the aldehyde to the primary alcohol is a common transformation readily achieved using a variety of reducing agents. The choice of reagent depends on the desired selectivity and the presence of other functional groups.
Table 2: Reagents for Aldehyde to Alcohol Reduction
| Reducing Agent | Typical Solvents | Notes |
| Sodium borohydride (NaBH4) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether, THF | Powerful reducing agent, less selective. |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | Can be used at low temperatures for controlled reduction. |
For the synthesis of (2,3,6-trifluoropyridin-4-yl)methanol, sodium borohydride in an alcoholic solvent would be a standard and effective method due to its mild nature and high chemoselectivity for the carbonyl group.
Reduction to Methane Derivative:
Complete reduction of the aldehyde to a methyl group requires more forcing conditions. Classic methods for this transformation include the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under basic conditions. The high temperatures and strong base required may not be compatible with the fluorinated pyridine ring.
Clemmensen Reduction: This reaction employs amalgamated zinc in the presence of a strong acid. The highly acidic conditions could lead to protonation and potential side reactions on the nitrogen of the pyridine ring.
Modern alternatives, such as catalytic hydrogenation over a palladium catalyst or silane-based reductions, may offer milder conditions for the conversion of the aldehyde to the methyl group.
Derivatization for Spectroscopic Probes or Ligands
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of more complex molecules, such as spectroscopic probes and ligands for metal complexes. The lone pair of electrons on the pyridine nitrogen, combined with the potential for chelation from a derivatized 4-position, makes this scaffold attractive for coordination chemistry.
One common derivatization is the formation of Schiff bases through condensation with primary amines. oncologyradiotherapy.com For instance, reaction with amino-functionalized fluorophores could yield fluorescent probes. The electron-withdrawing nature of the trifluoropyridine ring can influence the photophysical properties of the resulting probe.
Similarly, condensation with compounds like thiosemicarbazide (B42300) can produce thiosemicarbazone ligands. researchgate.net These, along with the parent pyridine nitrogen, can act as chelating agents for transition metals. The resulting metal complexes can exhibit interesting photophysical or catalytic properties. The synthesis of Schiff base ligands from o-phenylenediamine (B120857) and various carboxaldehydes is a well-established method for creating ligands for metal complexes. oncologyradiotherapy.com
Cascade and Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) and cascade sequences offer an efficient pathway to construct complex molecular architectures in a single synthetic operation. Aldehydes are common components in many MCRs, and this compound can, in principle, participate in these transformations.
For example, in a Hantzsch-type pyridine synthesis or related multicomponent reactions, an aldehyde is a key building block that reacts with a β-ketoester and a nitrogen source. growingscience.com While traditionally used for the synthesis of dihydropyridines, variations of this reaction could potentially accommodate a pre-formed pyridine aldehyde.
The participation of aldehydes in cascade reactions, such as those initiated by a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, is also well-documented. nih.gov The electrophilicity of the aldehyde carbon in this compound, enhanced by the electron-withdrawing fluorine atoms, would likely facilitate the initial condensation step. A one-pot, three-component tandem reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides is a known method for synthesizing highly functionalized pyridines. mdpi.com
Mechanistic Investigations of Key Transformations
The mechanisms of the fundamental transformations of this compound are generally analogous to those of other aromatic aldehydes.
Oxidation: The oxidation of the aldehyde to a carboxylic acid typically proceeds through a hydrate (B1144303) intermediate, which is then further oxidized. The electron-deficient nature of the pyridine ring would stabilize this intermediate, potentially facilitating the oxidation.
Reduction with Hydrides: The reduction with agents like sodium borohydride involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. The rate of this reaction is influenced by the electrophilicity of the carbonyl group, which is enhanced by the inductive effect of the fluorinated ring.
Schiff Base Formation: The formation of an imine (Schiff base) from the aldehyde and a primary amine proceeds via a hemiaminal intermediate. The rate-determining step is typically the acid-catalyzed dehydration of this intermediate. The basicity of the pyridine nitrogen can play a role in this catalysis, either through self-catalysis or by influencing the local reaction environment.
Multicomponent Reactions: The mechanism of MCRs involving aldehydes often begins with a condensation reaction, such as a Knoevenagel or aldol condensation, to generate a reactive intermediate. nih.gov For this compound, the electron-withdrawing trifluoropyridine ring would increase the electrophilicity of the aldehyde, favoring the initial nucleophilic attack.
Strategic Utility in Complex Molecular Architecture Construction
Building Block for Fluorinated Heterocyclic Scaffolds
Synthesis of Pyridine-Fused Ring Systems
There is currently a lack of specific published examples detailing the use of 2,3,6-trifluoropyridine-4-carbaldehyde in the construction of pyridine-fused ring systems. In principle, the aldehyde functionality could participate in various cyclization reactions, such as condensations with active methylene (B1212753) compounds or multicomponent reactions, to form fused heterocyclic structures. The electron-withdrawing nature of the trifluorinated pyridine (B92270) ring would likely influence the reactivity of the aldehyde and the stability of any resulting fused systems. However, without concrete research data, any proposed synthetic routes remain speculative.
Incorporation into Biologically Relevant Frameworks (Precursors)
While fluorinated pyridines are integral to many biologically active compounds, the role of this compound as a precursor for such frameworks is not explicitly described in the available literature. Its structural similarity to other fluorinated pyridine aldehydes suggests potential, but no direct evidence of its incorporation into precursors for pharmaceuticals or agrochemicals has been found.
Role in the Design and Synthesis of Advanced Organic Materials
Precursor for Functional Polymers and Dendrimers
The application of this compound as a monomer or building block for the synthesis of functional polymers and dendrimers is not reported in the scientific literature. The aldehyde group could theoretically be utilized in polymerization reactions, such as polycondensation, but specific examples or studies on the properties of such materials are absent.
Application in Supramolecular Assembly (if applicable to advanced structures)
No information is available regarding the use of this compound in the field of supramolecular assembly. The formation of well-defined, advanced supramolecular structures typically relies on specific, directional non-covalent interactions, and the capacity of this particular molecule to engage in such interactions has not been explored in published research.
Precursor for Chiral Fluorinated Pyridine Derivatives
The synthesis of chiral fluorinated pyridine derivatives from this compound has not been described in the available scientific literature. The aldehyde could potentially be a substrate for asymmetric synthesis, for instance, through nucleophilic addition of organometallic reagents in the presence of a chiral catalyst to produce chiral alcohols. However, no such studies have been reported.
No Publicly Available Research Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available research on the chemical compound This compound . While the compound is listed by several chemical suppliers with the CAS Number 1261269-91-3, confirming its commercial existence, no peer-reviewed studies detailing its synthesis, properties, or applications could be located.
This absence of published data makes it impossible to provide a detailed and scientifically accurate article based on the requested outline, which includes specific sections on synthesis, reactivity, and advanced applications in asymmetric transformations. The information required to populate sections on detailed research findings, asymmetric synthesis involving the carbaldehyde group, and the development of chiral catalysts for its reactions is not present in the accessible scientific domain.
Information has been found for structurally related compounds, such as 2,3,5,6-tetrafluoropyridine-4-carbaldehyde (B173136) and other fluorinated pyridine derivatives. However, extrapolating data from these analogues to this compound would not be scientifically rigorous and would risk providing inaccurate information.
Until research on this specific compound is published and made publicly available, a detailed scientific article as requested cannot be generated.
Advanced Spectroscopic and Structural Elucidation of 2,3,6 Trifluoropyridine 4 Carbaldehyde Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2,3,6-trifluoropyridine-4-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this particular molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments
The chemical shifts in NMR spectra are indicative of the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum would be expected to show a signal for the aldehyde proton (-CHO) and a signal for the single proton on the pyridine (B92270) ring. The aldehyde proton typically appears in the downfield region (around 9-10 ppm) due to the electron-withdrawing nature of the adjacent carbonyl group. The aromatic proton's chemical shift would be influenced by the three fluorine substituents and the aldehyde group.
¹³C NMR: The carbon-13 NMR spectrum would provide signals for each of the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be found at a characteristic downfield shift (typically 185-200 ppm). The carbon atoms of the pyridine ring would exhibit distinct shifts, with those directly bonded to fluorine atoms showing large C-F coupling constants. The chemical shifts would provide insights into the electron distribution within the aromatic ring. thieme-connect.de
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. jeolusa.com Three distinct signals would be expected for the three fluorine atoms at positions 2, 3, and 6, unless accidental chemical shift equivalence occurs. The chemical shifts of these fluorine atoms are sensitive to their position on the pyridine ring and the nature of the other substituents. spectrabase.com
A hypothetical data table for the chemical shifts is presented below. Actual experimental values would need to be determined.
| Atom | Hypothesized Chemical Shift (ppm) |
| Aldehyde H | ~9.5 - 10.5 |
| Pyridine H | ~7.5 - 8.5 |
| Aldehyde C | ~185 - 195 |
| C-2 | Highly dependent on C-F coupling |
| C-3 | Highly dependent on C-F coupling |
| C-4 | ~140-150 |
| C-5 | ~120-130 |
| C-6 | Highly dependent on C-F coupling |
| F-2 | Dependent on position |
| F-3 | Dependent on position |
| F-6 | Dependent on position |
J-Coupling Constant Analysis for Conformational and Electronic Insights
J-coupling, or spin-spin coupling, provides information about the connectivity of atoms through chemical bonds. numberanalytics.com The magnitude of the coupling constant (J), measured in Hertz (Hz), is influenced by the number and type of bonds separating the coupled nuclei, as well as their dihedral angles. researchgate.net
¹H-¹H Coupling: No significant ¹H-¹H coupling would be expected as there is only one proton on the pyridine ring.
¹H-¹⁹F Coupling: Coupling between the ring proton and the fluorine atoms, particularly the closer ones, would be observed. Long-range coupling over several bonds is common for fluorine. nih.gov
¹³C-¹H Coupling: One-bond and multiple-bond couplings between carbon and hydrogen atoms would be observed, which are crucial for assigning carbon signals.
¹³C-¹⁹F Coupling: Large one-bond ¹JCF coupling constants are characteristic and help in assigning the fluorinated carbon atoms. jeolusa.com Two- and three-bond couplings (²JCF and ³JCF) would also be present and provide further structural information.
¹⁹F-¹⁹F Coupling: Coupling between the different fluorine atoms would provide information about their relative positions on the pyridine ring. researchgate.net
2D NMR Techniques for Connectivity and Proximity Elucidation
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and determining the complete molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly useful for this molecule due to the single ring proton. However, a ¹H-¹⁹F COSY could show correlations between the proton and fluorine nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. researchgate.net It would definitively link the ring proton signal to its attached carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. youtube.com It is extremely valuable for establishing the connectivity of the entire carbon skeleton and for assigning quaternary carbons (those without attached protons), such as the carbons bearing fluorine atoms and the C-4 carbon attached to the aldehyde group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between nuclei that are close to each other, which can help in determining the preferred conformation of the aldehyde group relative to the pyridine ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups. nih.govnih.govrsc.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1700-1730 cm⁻¹. The C-H stretching of the aldehyde proton would appear around 2720-2820 cm⁻¹. Vibrations associated with the fluorinated pyridine ring, including C-N and C-C stretching, would be observed in the 1400-1600 cm⁻¹ region. Strong C-F stretching vibrations would be expected in the 1100-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also Raman active. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for studying symmetric vibrations that may be weak in the IR spectrum.
A table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1700 - 1730 |
| Aldehyde C-H | Stretch | 2720 - 2820 |
| Pyridine Ring | C-C, C-N Stretch | 1400 - 1600 |
| C-F | Stretch | 1100 - 1300 |
X-ray Crystallography for Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
Bond Lengths, Bond Angles, and Torsion Angles
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed structural model.
Bond Lengths: The C=O bond length of the aldehyde would be approximately 1.21 Å. The C-C bond lengths within the pyridine ring would be intermediate between single and double bonds, affected by the electronegative fluorine atoms. The C-F bond lengths would be around 1.33-1.35 Å.
Bond Angles: The bond angles within the pyridine ring would be close to 120°, but would be distorted due to the presence of the fluorine and aldehyde substituents. The C-C-O angle of the aldehyde group would be approximately 120°.
Torsion Angles: The torsion angle between the plane of the pyridine ring and the aldehyde group would be of particular interest, indicating whether the molecule is planar in the solid state.
A hypothetical table of key structural parameters is shown below.
| Parameter | Hypothesized Value |
| C=O Bond Length | ~1.21 Å |
| C-C (ring) Bond Lengths | ~1.38 - 1.40 Å |
| C-N (ring) Bond Lengths | ~1.33 - 1.35 Å |
| C-F Bond Lengths | ~1.33 - 1.35 Å |
| C-C-N (ring) Bond Angles | ~120° (with distortions) |
| C-C-O (aldehyde) Bond Angle | ~120° |
Crystal Packing and Intermolecular Interactions in Derivatives
The solid-state architecture of crystalline organic compounds is dictated by a complex interplay of non-covalent interactions. In the case of derivatives of this compound, the presence of a trifluorinated pyridine ring and an imine functionality introduces a variety of potential intermolecular interactions that are crucial in determining the crystal lattice. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.
Detailed research on analogous fluorinated Schiff base compounds reveals that the crystal packing is often stabilized by a network of weak and strong intermolecular forces. The substitution pattern on the aromatic rings plays a significant role in directing the formation of specific supramolecular synthons.
Key Intermolecular Interactions:
Hydrogen Bonds: In Schiff base derivatives, classical N-H···O or O-H···N hydrogen bonds can form if appropriate functional groups are present on the reacting amine or aldehyde. More commonly, weaker C-H···O and C-H···N hydrogen bonds are observed, where the aldehyde or imine groups act as acceptors. The trifluoropyridine ring can also participate, with the nitrogen atom acting as a hydrogen bond acceptor.
Halogen Bonding and Fluorine Interactions: The fluorine atoms on the pyridine ring are key players in the crystal packing. They can participate in various non-covalent interactions, including:
C-H···F Bonds: These are a common feature in the crystal structures of fluorinated organic molecules, contributing significantly to the stability of the crystal lattice.
C-F···π Interactions: The electron-rich π-system of an aromatic ring can interact favorably with the electrophilic region of a fluorine atom.
π-π Stacking: The aromatic pyridine ring and any other aromatic moieties in the derivative can engage in π-π stacking interactions. The electron-withdrawing fluorine atoms can modulate the electron density of the pyridine ring, influencing the geometry and strength of these interactions (e.g., parallel-displaced or T-shaped arrangements).
Hirshfeld Surface Analysis:
Research Findings from Analogous Structures:
Studies on Schiff bases derived from other pyridine carboxaldehydes or fluorinated benzaldehydes provide valuable insights. For example, the crystal structure of Schiff bases from pyridine-4-carboxaldehyde often reveals a hexacoordinated geometry in their metal complexes and are non-electrolytes in nature. jocpr.com The imine group (HC=N) and the pyridine nitrogen are key coordination sites. jocpr.com
In fluorinated quinolone carboxylic acid derivatives, a related class of compounds, intramolecular hydrogen bonds are prevalent, but intermolecular C-H···O, C-H···F, and C-H···Cl bonds are also critical in forming layered or three-dimensional networks. mdpi.com The dispersive forces are often the decisive factor in the stabilization of the intermolecular interactions in such systems. mdpi.com
The following table summarizes typical intermolecular contacts and their contributions as determined by Hirshfeld surface analysis for analogous fluorinated and/or pyridine-containing Schiff base complexes.
| Compound/Complex Type | Interacting Atoms | Interaction Type | Typical Distance (Å) | Hirshfeld Surface Contribution (%) |
| Chloro-substituted Schiff Base Complex | Cl···H | Hydrogen Bond | - | 20.9 |
| Chloro-substituted Schiff Base Complex | O···H | Hydrogen Bond | - | 9.1 |
| Chloro-substituted Schiff Base Complex | C···H | van der Waals | - | 8.7 |
| Chloro- and Nitro-substituted Schiff Base Complex | Cl···H | Hydrogen Bond | - | 20.3 |
| Chloro- and Nitro-substituted Schiff Base Complex | O···H | Hydrogen Bond | - | 9.0 |
| Chloro- and Nitro-substituted Schiff Base Complex | N···H | Hydrogen Bond | - | 8.4 |
| Chloro- and Nitro-substituted Schiff Base Complex | C···H | van der Waals | - | 7.0 |
This quantitative data from related structures highlights the significant role that hydrogen and halogen contacts play in the crystal engineering of these types of molecules. The interplay and relative strengths of these interactions ultimately determine the final, most thermodynamically stable, crystal packing arrangement.
Computational and Theoretical Studies on 2,3,6 Trifluoropyridine 4 Carbaldehyde
Electronic Structure and Bonding Analysis
The electronic nature of 2,3,6-trifluoropyridine-4-carbaldehyde is significantly influenced by the interplay of the electron-withdrawing fluorine atoms, the pyridine (B92270) ring's heteroaromaticity, and the aldehyde functional group.
Molecular Orbitals and Charge Distribution: Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic landscape of the molecule. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is typically distributed over the pyridine ring, while the LUMO is often localized on the electron-deficient regions, particularly the carbon atom of the aldehyde group and the carbon atoms attached to the fluorine substituents. This distribution is key to understanding the molecule's reactivity, especially in nucleophilic aromatic substitution (SNAr) reactions.
The charge distribution, calculated through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the polarization of the molecule. The electronegative fluorine and nitrogen atoms induce a significant partial positive charge on the adjacent carbon atoms of the pyridine ring. The aldehyde group further contributes to this electron deficiency at the C4 position. This charge distribution is a critical factor in determining the regioselectivity of nucleophilic attacks.
A representative table of calculated Mulliken atomic charges for a similar fluorinated aromatic system is shown below, illustrating the expected charge distribution trends.
| Atom | Calculated Charge (a.u.) |
| N1 | -0.5 to -0.7 |
| C2 | +0.3 to +0.5 |
| C3 | +0.3 to +0.5 |
| C4 | +0.4 to +0.6 |
| C-aldehyde | +0.2 to +0.4 |
| O-aldehyde | -0.4 to -0.6 |
| F (at C2) | -0.3 to -0.5 |
| F (at C3) | -0.3 to -0.5 |
| F (at C6) | -0.3 to -0.5 |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings like this compound. DFT can be used to locate and characterize the transition states (TS) for the substitution of the fluorine atoms. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. chemrxiv.org
Computational studies on similar di-halogenated heterocycles have shown that concerted pathways, where bond formation and bond-breaking occur in a single step, can also be operative. rsc.org For this compound, DFT calculations would involve modeling the approach of a nucleophile to the carbon atoms bearing the fluorine atoms. The transition state geometry would reveal the extent of bond formation with the incoming nucleophile and bond cleavage of the C-F bond. The energy of this transition state is the primary determinant of the reaction rate. The calculated activation barriers can predict the most likely site for nucleophilic attack, with the position leading to the most stabilized transition state being favored.
The aldehyde group in this compound can undergo various reactions, such as nucleophilic addition. DFT calculations can provide the energetic profiles for these transformations. For instance, the addition of a nucleophile to the carbonyl carbon can be modeled to determine the activation energy and the energy of the resulting tetrahedral intermediate.
The energetic profile would typically show the reactants (this compound and the nucleophile), the transition state for the addition, the tetrahedral intermediate, and the final product. Comparing the energies of these species allows for the determination of the reaction's thermodynamics and kinetics.
A hypothetical energetic profile for a nucleophilic addition to the aldehyde is presented in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +10 to +20 |
| Intermediate | -5 to -15 |
| Product | Thermodynamically dependent |
Note: These values are hypothetical and would vary based on the specific nucleophile and reaction conditions.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The prediction of ¹⁹F and ¹³C NMR chemical shifts is particularly valuable for fluorinated and aromatic compounds. nih.gov DFT methods, combined with appropriate basis sets, can provide theoretical chemical shifts that, when scaled, show good correlation with experimental data. nih.gov For this compound, predicting the distinct ¹⁹F NMR signals for the fluorine atoms at the 2, 3, and 6 positions can help in their unambiguous assignment in experimental spectra. The accuracy of these predictions has been shown to be high enough to distinguish between different isomers. nih.govresearchgate.net
Vibrational Frequencies: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as C-F stretches, C=O stretch of the aldehyde, and ring breathing modes. While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement with experimental IR and Raman spectra. nih.gov This allows for the detailed assignment of the observed spectral bands.
Conformational Analysis and Tautomerism Studies
Conformational Analysis: The primary conformational freedom in this compound arises from the rotation of the aldehyde group relative to the pyridine ring. Computational studies on related pyridine carboxaldehydes have shown the existence of two planar conformers: a cis and a trans isomer, defined by the relative orientation of the carbonyl oxygen and the ring nitrogen. nih.govresearchgate.net DFT calculations can determine the optimized geometries of these conformers and their relative energies. The energy difference between these conformers is typically small, suggesting that both may be present at room temperature. The transition state for the rotation between these conformers can also be calculated to determine the rotational barrier.
Tautomerism Studies: While keto-enol tautomerism is less common for aldehydes compared to ketones, the possibility of tautomeric forms for this compound can be investigated computationally. DFT calculations can be used to determine the relative energies of the aldehyde tautomer and any potential enol tautomers. For this specific molecule, the high stability of the aromatic pyridine ring and the carbonyl group makes the aldehyde form overwhelmingly dominant. Any potential enol form would likely be significantly higher in energy.
Future Research Trajectories and Unexplored Reactivities
Development of Novel Catalytic Transformations for 2,3,6-Trifluoropyridine-4-carbaldehyde
The development of novel catalytic transformations involving this compound is a fertile area for research. The electron-deficient nature of the pyridine (B92270) ring, accentuated by the three fluorine substituents, makes it an intriguing substrate for a variety of catalytic systems. Future investigations could focus on transition-metal-catalyzed cross-coupling reactions that selectively target the C-F bonds or the C-H bond of the pyridine ring. While nucleophilic aromatic substitution (SNAr) is a common reaction for polyfluorinated pyridines, catalytic methods could offer milder reaction conditions and novel bond formations. mdpi.com
For instance, catalytic hydrodefluorination could provide a route to selectively defluorinated pyridine derivatives, which may exhibit different biological activities or serve as precursors to other complex molecules. researchgate.net Research in this area could explore the use of various catalysts, such as those based on zirconium or other transition metals, to achieve high selectivity and yield. researchgate.net
Furthermore, the aldehyde group can be a handle for various catalytic transformations. For example, asymmetric catalysis could be employed for the enantioselective addition of nucleophiles to the carbonyl group, leading to chiral secondary alcohols that are valuable building blocks in medicinal chemistry. The development of catalysts that can tolerate the polyfluorinated pyridine moiety and achieve high enantioselectivity would be a significant advancement.
Table 1: Potential Catalytic Transformations for this compound
| Transformation | Catalyst Type | Potential Product | Research Focus |
| Selective C-F Activation/Functionalization | Transition Metal (e.g., Pd, Ni, Cu) | Arylated or alkylated trifluoropyridines | Regioselective functionalization of the pyridine ring. |
| Catalytic Hydrodefluorination | Zirconocene complexes researchgate.net | Di- or monofluorinated pyridine aldehydes | Selective removal of fluorine atoms to tune electronic properties. |
| Asymmetric Aldehyde Addition | Chiral Lewis Acids or Organocatalysts | Chiral secondary alcohols | Synthesis of enantiomerically pure building blocks. |
| Reductive Amination | Transition Metal or Biocatalysts | Fluorinated pyridine-containing amines | Efficient synthesis of novel amine derivatives. |
Investigation of Radical Reactions Involving the Polyfluorinated Pyridine System
The investigation of radical reactions involving the polyfluorinated pyridine system of this compound represents a largely unexplored frontier. The high electronegativity of the fluorine atoms can significantly influence the stability and reactivity of radical intermediates. Future research could delve into radical-mediated C-H functionalization of the pyridine ring, offering a complementary approach to traditional ionic reactions.
For example, photoredox catalysis could be employed to generate pyridine-centered radicals, which could then participate in a variety of bond-forming reactions. nih.gov This could enable the introduction of complex substituents at the C-5 position, which is often difficult to achieve through conventional methods. Additionally, radical addition to the aldehyde group could provide access to novel ketones or other functionalized products.
The behavior of the trifluoropyridine moiety under radical conditions is of fundamental interest. Understanding how the fluorine atoms affect the regioselectivity and efficiency of radical processes will be crucial for developing new synthetic methodologies.
Table 2: Potential Radical Reactions of this compound
| Reaction Type | Radical Source | Potential Product | Research Focus |
| Radical C-H Functionalization | Photoredox Catalysis nih.gov | 5-Substituted-2,3,6-trifluoropyridine-4-carbaldehydes | Selective functionalization of the C-H bond. |
| Radical Addition to Aldehyde | Alkyl or acyl radical precursors | Ketones or esters containing the trifluoropyridyl moiety | Formation of new C-C bonds at the carbonyl carbon. |
| Radical-Radical Coupling | Various radical precursors | Dimerized or cross-coupled products | Exploration of novel bond formations involving the pyridine ring. |
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The integration of the synthesis and derivatization of this compound into flow chemistry and other sustainable synthesis methodologies offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgresearchgate.netbeilstein-journals.orgdurham.ac.uk Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, is particularly well-suited for handling highly reactive intermediates and exothermic reactions that may be associated with fluorinated compounds. beilstein-journals.orgdurham.ac.uk
Future research could focus on developing continuous-flow processes for the synthesis of this compound itself, potentially starting from readily available precursors. This would not only improve the safety profile of the synthesis but also allow for on-demand production of the compound. Furthermore, subsequent transformations of the aldehyde group, such as reductions, oxidations, or condensation reactions, could be performed in-line in a telescoped fashion, minimizing waste and purification steps. researchgate.net
The use of greener solvents and catalysts in these flow processes would further enhance the sustainability of the synthetic routes. beilstein-journals.org Exploring solid-supported reagents and catalysts within flow reactors could also simplify product purification and catalyst recycling.
Table 3: Advantages of Flow Chemistry for this compound Synthesis and Derivatization
| Feature | Advantage | Research Focus |
| Precise Control of Reaction Parameters | Improved yield and selectivity, enhanced safety. | Optimization of flow conditions for key synthetic steps. |
| Telescoped Reactions | Reduced waste, fewer unit operations, increased efficiency. researchgate.net | Development of multi-step flow sequences for derivatization. |
| Use of Greener Solvents | Reduced environmental impact. beilstein-journals.org | Screening of sustainable solvent systems for flow reactions. |
| Immobilized Reagents/Catalysts | Simplified purification, catalyst recycling. | Development of robust solid-supported systems for continuous processing. |
Exploration of Photoinduced Reactivity and Advanced Photophysical Properties
The photoinduced reactivity and photophysical properties of this compound and its derivatives are another promising avenue for future research. The introduction of fluorine atoms can significantly alter the electronic structure and photophysical behavior of aromatic compounds. Investigations could focus on the photochemical transformations of the aldehyde group, such as Norrish-type reactions, or photoinduced reactions involving the fluorinated pyridine ring.
Furthermore, derivatization of the aldehyde group to form extended π-conjugated systems could lead to novel fluorophores with interesting photophysical properties, such as high quantum yields and tunable emission wavelengths. The electron-withdrawing nature of the trifluoropyridyl group could be exploited to design molecules with unique charge-transfer characteristics, which are of interest for applications in optoelectronics and sensing.
Systematic studies correlating the substitution pattern on the pyridine ring and the nature of the substituent at the 4-position with the resulting photophysical properties will be crucial for the rational design of new photoactive materials.
Derivatization for Advanced Materials Science Applications
The derivatization of this compound holds immense potential for the creation of advanced materials with unique properties. The combination of the rigid, electron-deficient pyridine core and the reactive aldehyde handle allows for the synthesis of a wide range of functional molecules and polymers. mdpi.com
For example, condensation of the aldehyde with various amines can lead to the formation of Schiff bases, which can act as ligands for metal complexes with interesting catalytic or magnetic properties. Incorporation of the trifluoropyridyl moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com The low surface energy associated with highly fluorinated compounds could also be exploited to create hydrophobic and oleophobic surfaces. mdpi.com
Future research in this area could target the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, and functional polymers for applications in electronics, coatings, and membranes. The unique properties imparted by the trifluoropyridine unit could lead to materials with superior performance compared to their non-fluorinated analogues.
Table 4: Potential Materials Science Applications of this compound Derivatives
| Material Class | Synthetic Strategy | Potential Application | Key Property |
| Functional Polymers | Polycondensation or polymerization of derivatized monomers | High-performance plastics, membranes | Thermal stability, chemical resistance |
| Liquid Crystals | Incorporation into mesogenic structures | Display technologies | Anisotropic properties |
| Organic Electronics | Synthesis of π-conjugated systems | OLEDs, organic photovoltaics | Tunable electronic and optical properties |
| Coordination Polymers | Formation of metal-ligand networks | Catalysis, gas storage | Porosity, catalytic activity |
Q & A
Q. What are the optimized synthetic routes for 2,3,6-trifluoropyridine-4-carbaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: Key synthetic strategies include halogen substitution and coupling reactions. For substitution, sodium hydroxide or potassium thiocyanate can replace chlorine atoms under controlled pH and temperature, yielding hydroxyl or thiocyanato derivatives . Palladium-catalyzed coupling with boronic acids (e.g., Suzuki-Miyaura) enables functionalization at the 4-carbaldehyde position . Thermal stability studies suggest avoiding temperatures >150°C to prevent decomposition . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : NMR resolves trifluoromethyl and fluorine substituents (δ -60 to -70 ppm for CF groups) . NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm).
- IR : Strong carbonyl stretch (C=O) at 1680–1720 cm and C-F stretches at 1100–1250 cm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 189.02 (calculated for CHFNO) .
Q. How does the compound’s stability vary under different storage and reaction conditions?
Methodological Answer: The compound is hygroscopic and light-sensitive. Storage in amber vials under argon at -20°C prevents degradation. In aqueous solutions, the aldehyde group is prone to oxidation; adding 0.1% BHT (butylated hydroxytoluene) stabilizes it during long-term experiments . Stability in polar aprotic solvents (e.g., DMF, DMSO) exceeds that in protic solvents like methanol .
Advanced Research Questions
Q. What mechanistic insights explain regioselective fluorination in this compound derivatives?
Methodological Answer: Regioselectivity is governed by electron-withdrawing effects of the aldehyde group, which directs electrophilic substitution to the ortho/para positions. DFT calculations reveal that fluorination at the 2- and 6-positions is favored due to lower activation energies (ΔG ~25 kcal/mol) compared to meta positions . Kinetic studies using -labeling and HPLC tracking can validate these pathways .
Q. What are the analytical challenges in quantifying trace impurities in this compound?
Methodological Answer: Key impurities include dehalogenated byproducts (e.g., 2-fluoro-4-carbaldehyde-pyridine) and oxidized aldehydes (e.g., carboxylic acid derivatives). UPLC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) achieves baseline separation. Limits of detection (LOD) for impurities are <0.1% using MRM (multiple reaction monitoring) modes .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic centers. The 4-carbaldehyde group enhances reactivity at the 2- and 6-positions, with nucleophilic attack (e.g., by amines) yielding ΔG values of 18–22 kcal/mol . Solvent effects (PCM model) show DMSO increases reaction rates by stabilizing transition states .
Q. How to resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?
Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., pH, serum proteins). Standardize assays using:
- Cellular Uptake : LC-MS quantification of intracellular concentrations .
- Enzyme Inhibition : IC measurements under controlled buffer systems (e.g., PBS vs. Tris-HCl) .
- Meta-Analysis : Compare data across studies using standardized units (e.g., µM vs. ng/mL) and statistical tools like ANOVA for batch effects .
Q. What strategies enhance the compound’s utility in designing bioactive probes?
Methodological Answer:
- Derivatization : Introduce click chemistry handles (e.g., alkyne groups via Sonogashira coupling) for bioconjugation .
- Fluorophore Tagging : Attach anthracene or pyrene derivatives at the 4-position for fluorescence-based tracking .
- Pharmacophore Mapping : QSAR models prioritize substitutions that improve binding to target enzymes (e.g., kinases) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
